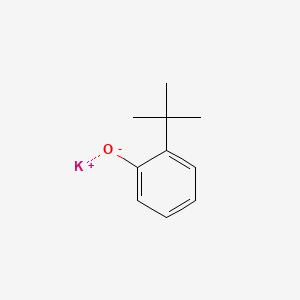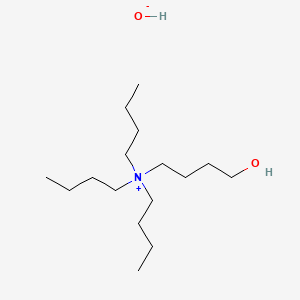
Tetrabutyl(4-hydroxy)ammonium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutyl(4-hydroxy)ammonium hydroxide is a quaternary ammonium compound with the molecular formula C₁₆H₃₇NO₂. It is known for its strong basic properties and is commonly used as a phase-transfer catalyst in organic synthesis. This compound is typically found in solution form, either in water or alcohols, and is highly soluble in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrabutyl(4-hydroxy)ammonium hydroxide can be synthesized through the reaction of tetrabutylammonium bromide with potassium hydroxide in methanol. The process involves blending potassium hydroxide and methanol, adding the mixture to a solution of tetrabutylammonium bromide in methanol, and then filtering and precipitating under reduced pressure. After heating and refluxing, the solution is cooled and crystallized to obtain the final product .
Industrial Production Methods
In industrial settings, this compound is often produced using ion exchange resins. This method involves passing a solution of tetrabutylammonium halide through a column containing an ion exchange resin, which replaces the halide ion with a hydroxide ion, resulting in the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutyl(4-hydroxy)ammonium hydroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as a base in oxidation reactions, facilitating the removal of protons.
Reduction: It can participate in reduction reactions by providing hydroxide ions.
Substitution: It is commonly used in nucleophilic substitution reactions due to its strong basic nature.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and oxygen. Conditions typically involve mild temperatures and atmospheric pressure.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve low temperatures and inert atmospheres.
Substitution: Common reagents include alkyl halides and aryl halides. .
Major Products Formed
Oxidation: Alcohols and ketones.
Reduction: Alkanes and alcohols.
Substitution: Alkylated and arylated products
Aplicaciones Científicas De Investigación
Tetrabutyl(4-hydroxy)ammonium hydroxide has a wide range of applications in scientific research
Propiedades
Número CAS |
93839-29-3 |
|---|---|
Fórmula molecular |
C16H37NO2 |
Peso molecular |
275.47 g/mol |
Nombre IUPAC |
tributyl(4-hydroxybutyl)azanium;hydroxide |
InChI |
InChI=1S/C16H36NO.H2O/c1-4-7-12-17(13-8-5-2,14-9-6-3)15-10-11-16-18;/h18H,4-16H2,1-3H3;1H2/q+1;/p-1 |
Clave InChI |
HQUDCNCGCCJDKR-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCCO.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



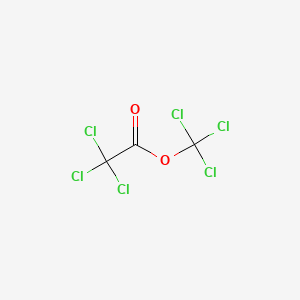

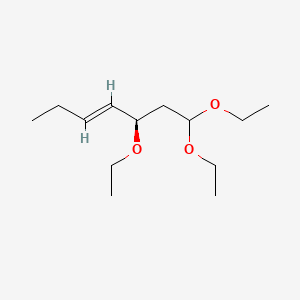



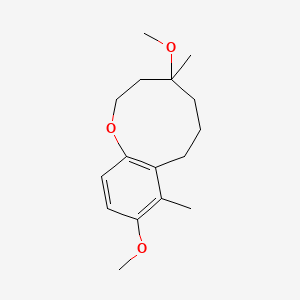
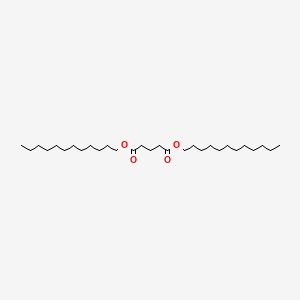


![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
